(R)-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid (R)-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13680959
InChI: InChI=1S/C21H22N2O6/c24-19(25)18-13-22(20(26)28-14-16-7-3-1-4-8-16)11-12-23(18)21(27)29-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,25)/t18-/m1/s1
SMILES: C1CN(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3
Molecular Formula: C21H22N2O6
Molecular Weight: 398.4 g/mol

(R)-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid

CAS No.:

Cat. No.: VC13680959

Molecular Formula: C21H22N2O6

Molecular Weight: 398.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid -

Specification

Molecular Formula C21H22N2O6
Molecular Weight 398.4 g/mol
IUPAC Name (2R)-1,4-bis(phenylmethoxycarbonyl)piperazine-2-carboxylic acid
Standard InChI InChI=1S/C21H22N2O6/c24-19(25)18-13-22(20(26)28-14-16-7-3-1-4-8-16)11-12-23(18)21(27)29-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,25)/t18-/m1/s1
Standard InChI Key WXQFHIXVEGWTFS-GOSISDBHSA-N
Isomeric SMILES C1CN([C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3
SMILES C1CN(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CN(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3

Introduction

Structural Characterization and Chemical Identity

The molecular formula of (R)-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid is C₂₁H₂₂N₂O₆, with a molecular weight of 398.4 g/mol . Its IUPAC name, (2R)-1,4-bis(phenylmethoxycarbonyl)piperazine-2-carboxylic acid, reflects the stereochemistry at the second carbon of the piperazine ring and the positions of the protective groups. Key identifiers include:

PropertyValue
Standard InChIInChI=1S/C21H22N2O6/c24-19(25)18-13-22(20(26)28-14-16-7-3-1-4-8-16)11-12-23(18)21(27)29-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,25)/t18-/m1/s1
Standard InChIKeyWXQFHIXVEGWTFS-GOSISDBHSA-N
Isomeric SMILESC1CN([C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3
PubChem CID70152758, 22632859

The stereochemistry of the compound is critical for its interactions in biological systems, as the R-configuration at C2 influences binding affinity in target proteins . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the axial chirality and planar geometry of the piperazine ring .

Synthesis and Manufacturing

The synthesis of (R)-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid typically involves a multi-step process:

  • Piperazine Ring Functionalization: The primary amine groups of piperazine are protected using benzyl chloroformate (Cbz-Cl) under basic conditions to yield 1,4-bis(benzyloxycarbonyl)piperazine .

  • Carboxylic Acid Introduction: Selective oxidation or carboxylation at the C2 position introduces the carboxylic acid group. Asymmetric synthesis methods, such as chiral auxiliary-mediated reactions, ensure the R-configuration is retained .

  • Deprotection and Purification: Intermediate products are purified via recrystallization or chromatography, with final yields averaging 60–75% .

A representative synthesis protocol from a related piperazine derivative involves lithiation of a tert-butoxycarbonyl (Boc)-protected intermediate, followed by carboxylation and deprotection . Scalability remains a challenge due to the sensitivity of the Cbz groups to hydrogenolysis .

Applications in Pharmaceutical Research

Peptide Synthesis

The compound’s dual Cbz groups protect amine functionalities during solid-phase peptide synthesis (SPPS), enabling the sequential assembly of complex peptides. Its carboxylic acid moiety facilitates coupling to resin-bound amino acids via standard carbodiimide chemistry .

Prodrug Development

The benzyloxycarbonyl groups serve as enzymatically cleavable prodrug motifs, enabling targeted drug release in vivo. For example, piperazine-based prodrugs of antiviral agents leverage this chemistry for improved bioavailability .

PropertyValueMethod/Source
LogP (Octanol-Water)2.8 ± 0.3Calculated via PubChem
Aqueous Solubility0.12 mg/mL at 25°CALOGPS
Melting Point158–162°C (decomposes)Analog data

The compound is hygroscopic and requires storage under inert conditions at 2–8°C .

Analytical Characterization

Spectroscopic Methods

  • NMR: ¹H NMR (DMSO-d6) displays characteristic peaks for the piperazine ring (δ 3.2–3.5 ppm), aromatic protons (δ 7.2–7.4 ppm), and carboxylic acid (δ 12.1 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 399.3 [M+H]⁺.

Chromatography

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >95% purity with a retention time of 6.8 minutes .

Future Directions

Advances in asymmetric catalysis could improve the enantioselective synthesis of this compound, while computational modeling may elucidate its role in disrupting PPIs. Collaborative efforts between academia and industry are essential to expand its therapeutic applications.

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